REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][Br:7].[Cl:8][c:9]1[c:10]([OH:19])[c:11]([Cl:18])[cH:12][c:13]([N+:15](=[O:16])[O-:17])[cH:14]1>>[CH2:2]([CH2:3][CH2:4][CH2:5][CH2:6][Br:7])[O:19][c:10]1[c:9]([Cl:8])[cH:14][c:13]([N+:15](=[O:16])[O-:17])[cH:12][c:11]1[Cl:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(O)c(Cl)c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(Cl)c(OCCCCCBr)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |